molecular formula C8H9ClFNO B1281893 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride CAS No. 93102-96-6

2-Amino-1-(2-fluorophenyl)ethanone hydrochloride

Cat. No. B1281893
CAS RN: 93102-96-6
M. Wt: 189.61 g/mol
InChI Key: GFHFMCRPNVXGFL-UHFFFAOYSA-N
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Description

The compound "2-Amino-1-(2-fluorophenyl)ethanone hydrochloride" is a derivative of 2-aminophenyl ketone, which is a class of organic compounds that have been extensively studied due to their potential applications in pharmaceuticals and materials science. The presence of the fluorine atom on the phenyl ring can significantly affect the electronic properties of the molecule, which may lead to interesting chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a facile synthesis of highly functionalized 2-aminofuran derivatives was achieved through a multicomponent reaction involving alkyl isocyanides, dialkyl acetylenedicarboxylates, and 2-hydroxy-1-aryl-2-(arylamino)ethanones under mild conditions with high selectivity . Another study reported the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, which involved a series of reactions including amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis, resulting in a 66% overall yield . These methods demonstrate the versatility of synthetic approaches that can be applied to the synthesis of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride has been characterized using various analytical techniques. For example, the crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing that it crystallizes in the orthorhombic space group with an intramolecular N–H…O hydrogen bond forming an S(6) graph-set motif . This kind of detailed structural analysis is crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride can be inferred from related studies. The presence of both amino and ketone functional groups in the molecule suggests that it could participate in various chemical reactions, such as condensation, nucleophilic addition, or cycloaddition reactions. The fluorine atom could also influence the reactivity by activating the phenyl ring towards electrophilic substitution reactions.

Physical and Chemical Properties Analysis

While specific data on 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride is not provided, the physical and chemical properties of structurally related compounds have been reported. For instance, the synthesized Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy . These techniques provide valuable information on the stability, functional groups, and electronic transitions of the compound, which are essential for predicting the behavior of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride in various environments.

Scientific Research Applications

Pyrolysis Products Identification

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, a related compound to 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride, has been studied for its stability when exposed to heat. Research indicated that pyrolytic degradation could lead to the formation of unknown substances available for inhalation, thus raising concerns about the ingestion of pyrolysis products with unknown toxicity (Texter et al., 2018).

Antimicrobial Activity

Novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound structurally similar to 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride, have been evaluated for their antimicrobial activity. Some derivatives demonstrated significant antimicrobial properties (Puthran et al., 2019).

Synthesis of Novel Compounds

The synthesis of new compounds using variations of 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride has been a focus in various studies. For example, novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones were synthesized and evaluated for their antimicrobial activity (Nagamani et al., 2018).

Stable Isotope Labeling

The application of stable isotope labeling in identifying polar metabolites of drug candidates like KAF156, an antimalarial agent, involved the use of compounds structurally similar to 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride. This approach facilitated the identification of polar metabolites in rat urine, enhancing the understanding of the drug's metabolism (Huskey et al., 2016).

Synthesis of Branched Tryptamines

Research on the synthesis of branched tryptamines utilized cyclopropylketone arylhydrazones derived from arylhydrazine hydrochlorides and ketones similar to 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride. This method was effective for producing enantiomerically pure tryptamine derivatives (Salikov et al., 2017).

properties

IUPAC Name

2-amino-1-(2-fluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHFMCRPNVXGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80535007
Record name 2-Amino-1-(2-fluorophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-fluorophenyl)ethanone hydrochloride

CAS RN

93102-96-6
Record name 2-Amino-1-(2-fluorophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluorophenacylamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Campiani, V Nacci, S Bechelli, SM Ciani… - Journal of medicinal …, 1998 - ACS Publications
The development of a synthetic approach to the novel pyrrolo[2,1-b][1,3]benzothiazepine and its derivatives and their biological evaluation as potential antipsychotic drugs are described…
Number of citations: 73 pubs.acs.org

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